molecular formula C14H9Br2FO3 B2486703 3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid CAS No. 1002970-24-2

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid

Cat. No. B2486703
CAS RN: 1002970-24-2
M. Wt: 404.029
InChI Key: SDXJQZZSJWBEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid” is a chemical compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has a molecular formula of C14H9Br2FO3 and a molecular weight of 404.03 .


Molecular Structure Analysis

The molecular structure of “3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with bromine atoms at the 3 and 5 positions, a fluorophenyl group at the 4 position, and a methoxy group also attached to the 4 position .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling , a popular method for forming carbon-carbon bonds . The process involves the use of organoboron reagents, which are known for their stability, easy preparation, and environmentally friendly nature . The 3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid could serve as a precursor for such reagents.

Synthesis of Liquid Crystalline Compounds

The compound could be used in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These materials have applications in display technologies, such as liquid crystal displays (LCDs).

Synthesis of Leukotriene B4 Receptor Agonists

The compound could be used in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists . These compounds have potential applications in the treatment of inflammatory diseases.

Synthesis of Anticancer Drugs

The compound could potentially be used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs could be used in the treatment of various types of cancer.

Synthesis of 4-Hydroxy-3,5-Di-Pyridin-2-Yl-Benzoic Acid Methyl Ester

The compound could be used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester . The potential applications of this product are not specified, but it could be used in further chemical reactions.

Solubility and Permeability Improvement

The compound could potentially be used to improve the solubility and permeability of other compounds, such as naftopidil . This could be particularly useful in drug delivery, where these properties are crucial for the effective absorption of drugs in the body.

properties

IUPAC Name

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FO3/c15-11-5-9(14(18)19)6-12(16)13(11)20-7-8-1-3-10(17)4-2-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXJQZZSJWBEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid

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